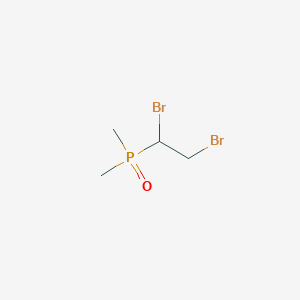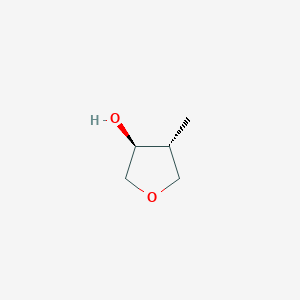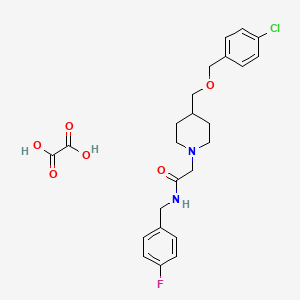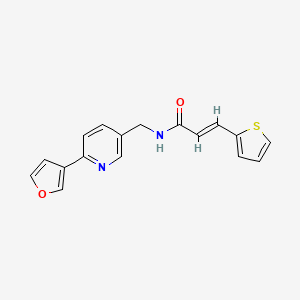
1,2-Dibromo-1-dimethylphosphorylethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-1-dimethylphosphorylethane is a compound that can be synthesized through various chemical reactions involving bromination and phosphorylation. The compound is characterized by the presence of two bromine atoms and a dimethylphosphoryl group attached to an ethane backbone.
Synthesis Analysis
The synthesis of dibromo compounds can be achieved through a one-step method that converts cyclic ethers into dibromo compounds. For instance, the treatment of 3,3-dimethyloxetane with tetrabromomethane and triphenylphosphine yields 1,3-dibromo-2,2-dimethylpropane, which shares a similar dibromo motif to this compound . Additionally, the synthesis of related phosphorus compounds, such as 1,2-bis(dimethylphosphino)ethane, involves the reaction of 1,2-bis(dichlorophosphino)ethane with Grignard reagents, which could be adapted to synthesize the target compound by incorporating bromine atoms .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the reaction between 1,2-dibenzoyl-1,2-dibromoethane and trimethylphosphite has been studied using NMR spectroscopy to determine the structure of the resulting organophosphorus compound . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of dibromo compounds can be quite versatile. For instance, chiral dibromonickel complexes have been synthesized and used as catalysts in the polymerization of ethylene, indicating that dibromo compounds can participate in complex formation and catalysis . This suggests that this compound could also be involved in similar chemical reactions, potentially serving as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromo compounds and related phosphorus-containing compounds can be inferred from their molecular structure. For example, the phosphines produced in the synthesis of 1,2-bis(dimethylphosphino)ethane are moderately sensitive to air . This suggests that this compound may also exhibit sensitivity to air due to the presence of the dimethylphosphoryl group. The solubility, melting point, and stability of such compounds can be determined through experimental characterization, as has been done for N,N-Dimethyl-1-aminomethane-1,1-diphosphonic acid .
科学的研究の応用
Precision Chain-Walking Polymerization
1,2-Dibromo-1-dimethylphosphorylethane and related compounds have applications in precision chain-walking polymerization. For instance, α-diimine nickel complexes bearing bulky groups were used as precatalysts for the polymerization of trans-4-octene, resulting in polymers with high molecular weight and narrow molecular weight distribution. This method highlights the potential for creating polymers with specific branching structures, indicating a broader application for 1,2-dibromo compounds in polymer science (Fuzhou Wang et al., 2016).
Catalytic Activity in Polymerization
Another area of application is in the synthesis and catalytic activity of chiral and nickel-based complexes for polymerization processes. These complexes, including those with 1,2-dibromo derivatives, demonstrate high catalytic activity for the polymerization of ethylene, producing dendritic polyethylenes. Such materials could be potential candidates for nano-targeted drug carriers, illustrating the compound's relevance in nanotechnology and materials science (Jianchao Yuan et al., 2013).
Synthesis of Nanosized Dendritic Polyethylene
Chiral {bis[N, N′-(2-ethyl-6-methylphenyl)imino]-1,2-dimethylethane}dibromonickel bearing sec-phenethyl groups have been applied in the synthesis of nanosized dendritic polyethylene. This showcases the utility of 1,2-dibromo compounds in creating materials with specific physical properties, which can have applications ranging from industrial materials to healthcare (Jianchao Yuan et al., 2013).
Electrophilic Substitution Reactions
1,2-Dibromo compounds are also involved in electrophilic substitution reactions, indicating their utility in organic synthesis. For example, the nitration of certain dibromo derivatives leads to the formation of dithienylmethanes, a process that underscores the compound's role in synthesizing complex organic molecules (Hitomi Suzuki et al., 1981).
Fluorescent Chemosensors for Metal Ions
The research into "off-on fluorescence type" chemosensors demonstrates another innovative application of compounds with 1,2-dibromo functionalities. These chemosensors can detect and quantify metal ions like Zn2+ in aqueous solutions, highlighting the potential of 1,2-dibromo compounds in environmental monitoring and bioanalytical chemistry (Y. S. Kim et al., 2016).
特性
IUPAC Name |
1,2-dibromo-1-dimethylphosphorylethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2OP/c1-8(2,7)4(6)3-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDXYSOWDWUGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)
![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)


![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)